molecular formula C11H26N2 B1582458 1,11-Diaminoundecane CAS No. 822-08-2

1,11-Diaminoundecane

Cat. No.: B1582458
CAS No.: 822-08-2
M. Wt: 186.34 g/mol
InChI Key: KLNPWTHGTVSSEU-UHFFFAOYSA-N
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Description

1,11-Diaminoundecane, also known as undecane-1,11-diamine, is an organic compound with the molecular formula C₁₁H₂₆N₂. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a linear alkane chain of eleven carbon atoms. This compound is known for its applications in the synthesis of polymers and other chemical intermediates .

Preparation Methods

1,11-Diaminoundecane can be synthesized through various methods. One common synthetic route involves the reaction of 1,11-dibromoundecane with ammonia or an amine under suitable conditions. Another method includes the reduction of 1,11-dicyanoundecane using hydrogen in the presence of a catalyst .

In industrial settings, this compound is often produced through the hydrogenation of 1,11-dicyanoundecane. This process typically involves the use of a metal catalyst such as nickel or palladium at elevated temperatures and pressures .

Chemical Reactions Analysis

1,11-Diaminoundecane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,11-Diaminoundecane primarily involves its reactivity due to the presence of amino groups. These groups can form hydrogen bonds, participate in nucleophilic substitution reactions, and interact with various molecular targets. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants .

Comparison with Similar Compounds

1,11-Diaminoundecane can be compared with other similar diamines such as:

    1,10-Diaminodecane: This compound has a similar structure but with one less carbon atom in the alkane chain.

    1,12-Diaminododecane: This compound has one more carbon atom in the alkane chain compared to this compound.

The uniqueness of this compound lies in its specific chain length, which can influence its solubility, melting point, and reactivity in certain applications .

Biological Activity

1,11-Diaminoundecane (DU) is a linear aliphatic diamine with significant biological properties, particularly in antimicrobial activity and potential applications in drug delivery systems. This article explores the biological activity of this compound, presenting findings from various studies, including its mechanisms of action, structure-activity relationships, and case studies that highlight its efficacy.

Chemical Structure and Properties

This compound is characterized by its long carbon chain and two amino groups at both ends. This structure contributes to its unique interactions with biological membranes and its overall biological activity. The compound's molecular formula is C11H24N2C_{11}H_{24}N_2, with a molecular weight of approximately 200.33 g/mol.

Antimicrobial Activity

  • Mechanism of Action :
    • This compound exhibits potent bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the disruption of bacterial cell membranes due to its cationic nature, which allows it to interact effectively with negatively charged phospholipid bilayers .
    • Studies have shown that DU can depolarize the cytoplasmic membrane and permeabilize the outer membrane of bacteria, leading to cell lysis .
  • Case Studies :
    • In a study evaluating various diamines, this compound was found to significantly reduce biofilm formation in Pseudomonas aeruginosa, enhancing the efficacy of traditional antibiotics like kanamycin .
    • Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its structural features. A comparative analysis with other diamines indicates that:

  • Chain Length : The length of the alkyl chain influences antimicrobial potency. Compounds with longer chains tend to have enhanced membrane-disrupting capabilities due to increased hydrophobic interactions .
  • Substitution Patterns : Variations in terminal substitutions affect the compound's ability to penetrate bacterial membranes. For instance, compounds with aromatic substitutions on terminal groups showed improved antibacterial activity compared to those without .

Toxicity Profile

While this compound demonstrates significant antimicrobial properties, understanding its toxicity is crucial for therapeutic applications:

  • In Vitro Toxicity : In human cell lines (e.g., HEK293T), DU exhibited limited cytotoxic effects at therapeutic concentrations . This suggests a favorable safety profile for potential clinical applications.
  • Toxicity Mechanisms : The compound's interaction with cellular membranes may lead to cytotoxicity at higher concentrations; however, careful dosing can mitigate these effects.

Comparative Biological Activity Data

CompoundMIC (µg/mL)Activity AgainstNotes
This compound8Staphylococcus aureusEffective against MRSA
1,10-Diaminodecane16Escherichia coliLess potent than DU
1,12-Diaminododecane32Pseudomonas aeruginosaModerate biofilm inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,11-diaminoundecane, and how do reaction conditions influence yield?

  • This compound is typically synthesized via catalytic hydrogenation of nitrile intermediates or through amination of undecanediol derivatives. Reaction parameters such as temperature (e.g., 80–120°C), hydrogen pressure (1–5 atm), and catalyst selection (e.g., Raney nickel) critically affect yield and purity . GC analysis (>98% purity) is recommended for quality control .

Q. How can researchers structurally characterize this compound to confirm its identity and purity?

  • Key techniques include:

  • NMR spectroscopy : Proton shifts at δ 1.2–1.6 ppm (methylene groups) and δ 2.6–2.8 ppm (amine protons) .
  • FTIR : N-H stretching vibrations (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 186.34 (C₁₁H₂₆N₂) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Mandatory PPE includes impervious gloves (EN 374 standard), protective clothing, and respiratory masks if aerosolization occurs . Spills must be contained using inert absorbents (e.g., dry sand) to prevent environmental contamination . First aid for skin contact requires immediate rinsing with water for 15+ minutes .

Advanced Research Questions

Q. How does this compound’s chain length influence its polymerization behavior in polyamide synthesis?

  • In even-odd polyamides (e.g., N10,13), this compound forms near-hexagonal crystalline phases due to its 11-carbon spacer, enabling precise hydrogen bonding. Comparatively, shorter diamines (e.g., 1,5-diaminopentane) yield monoclinic structures with reduced thermal stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • GC-MS is optimal for detecting volatile byproducts (e.g., monoamines), while HPLC with UV detection (210 nm) identifies non-volatile contaminants. Column selection (e.g., C18 reverse-phase) and gradient elution protocols are critical for resolving amine derivatives .

Q. What methodologies exist to assess the environmental persistence of this compound in aqueous systems?

  • Conduct OECD 301 biodegradation tests : Monitor biological oxygen demand (BOD) over 28 days in activated sludge. Low BOD (<60%) indicates recalcitrance, necessitating advanced oxidation (e.g., UV/H₂O₂) for degradation .

Q. How can conflicting toxicity data for this compound be reconciled across studies?

  • Discrepancies in acute oral toxicity (e.g., Category 4 vs. unclassified) may stem from purity variations or assay protocols. Validate findings using OECD 423 guidelines (fixed-dose procedure) and cross-reference with structurally similar diamines (e.g., 1,10-diaminodecane’s LD₅₀ = 500 mg/kg) .

Q. Research Gaps and Recommendations

  • Toxicokinetics : Limited data on metabolite identification (e.g., acetylated derivatives) warrant further LC-MS/MS studies .
  • Polymer applications : Explore copolymerization with bio-based diacids (e.g., tridecanedioic acid) for sustainable materials .

Properties

IUPAC Name

undecane-1,11-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNPWTHGTVSSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061169
Record name 1,11-Undecanediamine
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Molecular Weight

186.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

822-08-2
Record name 1,11-Undecanediamine
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Record name 1,11-Undecanediamine
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Record name 1,11-Diaminoundecane
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Record name 1,11-Undecanediamine
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Record name 1,11-Undecanediamine
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Record name Undecamethylenediamine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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